molecular formula C14H19N3O B2549341 N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide CAS No. 2415491-76-6

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide

Cat. No.: B2549341
CAS No.: 2415491-76-6
M. Wt: 245.326
InChI Key: WNFGIGGOZHEORU-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide is a synthetic chemical compound designed for research and development applications. This molecule features a pyrazine carboxamide core, a privileged scaffold in medicinal chemistry, linked to a cyclohexene moiety via an ethyl chain. The pyrazine ring is a nitrogen-containing heterocycle known for its diverse biological activities and is a key structural component in many clinically used drugs and investigational compounds . Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects . Furthermore, the cyclohexene component is a common structural feature in bioactive molecules. Recent studies on compounds containing the cyclohex-1-ene-1-carboxylic acid moiety have shown promising anti-inflammatory and antimicrobial activities, highlighting the potential value of this structural unit in drug discovery . The specific molecular architecture of this compound makes it a compound of interest for researchers in the fields of medicinal chemistry and pharmacology. It can be utilized as a building block for the synthesis of more complex molecules or as a lead compound for investigating new biological pathways. Potential research applications include screening for kinase inhibition activity , exploring anti-inflammatory properties through cytokine modulation , and evaluating antimicrobial efficacy. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-9-15-10-13(17-11)14(18)16-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFGIGGOZHEORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 6-methylpyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Potential Implications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide (Target) Pyrazine 6-methyl, N-(2-cyclohexenylethyl) Carboxamide, cyclohexenyl Enhanced lipophilicity; potential metabolic stability due to amide bond
6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide Tetrazine 3-phenyl, N-(2-methylphenyl) Carboxamide, tetrazine Larger heterocycle with four nitrogen atoms; higher polarity but lower stability
6-Methyl-2-nitroimidazo[1,2-a]pyrazine (Derivative from ) Imidazopyrazine 2-nitro, 8-(trifluoromethoxybenzyloxy) Nitro, benzyloxy Electrophilic nitro group may confer reactivity; fluorinated substituent increases bioavailability
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol () Phenol Cyclohexenyl, dimethylaminoethyl Phenolic hydroxyl, tertiary amine Polar hydroxyl group improves solubility; amine group enables protonation at physiological pH
Methyl pyrazine-2-carboxylate () Pyrazine Methyl ester Ester Higher hydrolytic susceptibility compared to carboxamide; reduced metabolic stability

Key Comparative Insights

Core Heterocycles: The target compound’s pyrazine core is smaller and less polar than the tetrazine in , which may reduce water solubility but improve passive diffusion across lipid membranes .

Substituent Effects: The cyclohexenyl group in the target compound and provides comparable lipophilicity, but the absence of a polar hydroxyl (unlike ) may limit solubility in aqueous environments .

Functional Group Stability :

  • The carboxamide group in the target compound offers greater hydrolytic stability than the ester in methyl pyrazine-2-carboxylate (), making it more suitable for oral drug formulations .
  • Tertiary amines (e.g., ) introduce basicity, which can affect pharmacokinetics through pH-dependent solubility and protein binding .

Pharmacological Considerations

  • Target vs. Tetrazine Derivatives : The tetrazine core in is rare in pharmaceuticals due to synthetic complexity and instability, whereas pyrazines are widely utilized, suggesting the target compound may have broader applicability .
  • Target vs. Nitroimidazopyrazines : The nitro group in is associated with antimicrobial and antiparasitic activity, but its toxicity profile may limit therapeutic use compared to the target’s safer carboxamide design .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, including antimicrobial properties and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C14H19N3OC_{14}H_{19}N_{3}O. The compound features a pyrazine ring, which is known for its diverse biological activities. The presence of the cyclohexene moiety may contribute to its unique pharmacological profile.

Antimicrobial Activity

Research has shown that pyrazine derivatives, including those similar to this compound, exhibit broad-spectrum antimicrobial properties. For instance, a study highlighted the antimicrobial activity of 2,5-bis(1-methylethyl)-pyrazine, which demonstrated effectiveness against various bacterial strains at lower concentrations while maintaining low toxicity to mammalian cells . This suggests that this compound may similarly possess antimicrobial capabilities.

Cytotoxicity and Safety Profile

The safety profile of compounds in this class is critical for their application in food and agriculture. In studies involving related pyrazines, it was observed that at elevated concentrations, these compounds could induce DNA damage and activate stress response pathways in mammalian cells . This indicates a need for careful dosage regulation when considering their use as bio-based fumigants or preservatives.

Case Studies

  • Antimicrobial Efficacy : A study investigated the effects of various pyrazines on bacterial strains. The results indicated that certain structural modifications could enhance antimicrobial activity while reducing cytotoxic effects on mammalian cells . This highlights the potential for optimizing this compound for specific applications.
  • Toxicological Assessments : In another study focusing on pyrazine derivatives, researchers employed transcriptional reporter assays to assess toxicity. The findings revealed that low concentrations of certain pyrazines could effectively target bacterial cell walls without significant harm to mammalian cells . This underscores the therapeutic potential of this compound as a selective antimicrobial agent.

Data Table: Biological Activity Overview

Activity Type Findings Reference
AntimicrobialBroad-spectrum activity against bacteria at low concentrations
CytotoxicityInduces DNA damage at high concentrations; low toxicity at therapeutic doses
Potential ApplicationsBio-based fumigant in food industry and agriculture

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